

Isotopic Enrichment of Niacin-15N,13C3: A Technical Guide

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Compound of Interest		
Compound Name:	Niacin-15N,13C3	
Cat. No.:	B12394297	Get Quote

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Introduction

Niacin (Vitamin B3) is a crucial nutrient and the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions. Isotopically labeled niacin, such as **Niacin-15N,13C3**, serves as a powerful tool in metabolic research and drug development. Its use as a tracer allows for the precise tracking of niacin uptake, its conversion through various metabolic pathways, and its flux in both healthy and diseased states. This technical guide provides an in-depth overview of the synthesis, analysis, and applications of **Niacin-15N,13C3**.

Synthesis of Niacin-15N,13C3

The synthesis of **Niacin-15N,13C3** involves the strategic incorporation of a stable nitrogen isotope (15N) into the pyridine ring and three carbon-13 (13C) atoms into the molecular backbone. While a single, detailed protocol for this specific multi-labeled compound is not readily available in published literature, a plausible synthetic approach can be constructed by combining established methods for isotopic labeling of pyridines and carboxylic acids.

A potential synthetic route would involve a multi-step process:



- 15N Labeling of the Pyridine Ring: A promising method for introducing the 15N isotope is through the Zincke reaction. This reaction allows for the opening of a pyridine ring and subsequent re-closure with a labeled nitrogen source, such as 15NH4Cl, to form a 15N-labeled pyridine derivative[1]. This method has been demonstrated to be effective for a range of substituted pyridines with high isotopic incorporation (>95%)[1].
- Introduction of 13C Atoms: The three 13C atoms can be incorporated through the use of 13C-labeled precursors. One approach is to utilize a starting material that already contains the desired 13C labels in the pyridine ring backbone. Alternatively, the carboxylic acid group can be introduced using a 13C-labeled reagent. For instance, a Grignard reaction with 13CO2 can be employed to introduce a 13C-labeled carboxylic acid group onto a suitably functionalized 15N-labeled pyridine ring[2]. Chemo-enzymatic synthesis methods have also been developed for producing isotopically labeled NAD+ precursors, which could potentially be adapted for Niacin-15N,13C3 synthesis[3][4].

Data Presentation

Quantitative data for commercially available **Niacin-15N,13C3** and related isotopologues provide an indication of the achievable purity and enrichment levels.



Parameter	Niacin-15N,13C3	Nicotinamide (2,6,carbonyl- ¹³ C ₃ , 99%; ring-1- ¹⁵ N, 98%)
Molecular Formula	C3 ¹³ C3H5 ¹⁵ NO2	C3 ¹³ C3H6N ¹⁵ NO
Molecular Weight	127.08	126.10
Isotopic Purity (¹³C)	Not specified in readily available datasheets	99%
Isotopic Purity (15N)	Not specified in readily available datasheets	98%
Chemical Purity	Not specified in readily available datasheets	≥98%
Commercial Suppliers	MedchemExpress, Pharmaffiliates, IsoSciences	Cambridge Isotope Laboratories
Catalog Number	HY-B0143S4, PA STI 067590, ISO-13257.1	CNLM-9512-0.001

Note: Detailed quantitative data such as reaction yields and a range of achievable isotopic enrichment levels for the specific synthesis of **Niacin-15N,13C3** are not extensively reported in the public domain and would likely be proprietary to the manufacturers.

Experimental Protocols Synthesis of 15N-Labeled Pyridine via Zincke Reaction (General Protocol)

This protocol is a general representation of the Zincke reaction for 15N-labeling of a pyridine ring, which would be the foundational step in synthesizing 15N-labeled niacin.

- Activation of Pyridine: The starting pyridine derivative is activated, for example, by reaction
 with 2,4-dinitrochlorobenzene to form the corresponding N-(2,4-dinitrophenyl)pyridinium salt
 (Zincke salt).
- Ring Opening: The Zincke salt is then treated with a primary or secondary amine (e.g., dibenzylamine) to induce ring opening, forming a Zincke imine intermediate.



- Ring Closure with 15N Source: The Zincke imine is subsequently reacted with a 15N-labeled ammonium salt, such as 15NH4Cl, to close the ring and incorporate the 15N isotope into the pyridine structure.
- Purification: The final 15N-labeled pyridine derivative is purified using standard chromatographic techniques.

Analysis of Niacin and its Metabolites by LC-MS/MS

This protocol provides a detailed method for the quantification of niacin in plasma samples.

- Sample Preparation:
 - To 100 μL of plasma, add an internal standard solution (e.g., deuterated niacin).
 - Deproteinize the sample by adding 250 μL of acetonitrile.
 - Centrifuge at 15,000 rpm for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 150 μL of the mobile phase.
- Chromatographic Conditions:
 - LC System: Agilent 1100 series or equivalent.
 - Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 μm).
 - Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v).
 - Flow Rate: 1 mL/min.
 - Injection Volume: 40 μL.
- Mass Spectrometric Conditions:



- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
- Ionization Mode: Positive or negative ion mode, depending on the analyte. For niacin, positive ion mode is common.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for Niacin: m/z 124 -> 80.

NMR Spectroscopy Analysis of Niacin

- Sample Preparation:
 - Dissolve a known amount of Niacin-15N,13C3 in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
 - Transfer the solution to an NMR tube.
- 1H NMR Spectroscopy:
 - Acquire a standard 1H NMR spectrum to confirm the chemical structure and purity. The spectrum of niacin will show characteristic signals for the aromatic protons of the pyridine ring.
- 13C NMR Spectroscopy:
 - Acquire a proton-decoupled 13C NMR spectrum. The presence of three enriched 13C signals will confirm the successful incorporation of the carbon isotopes. The chemical shifts will be indicative of their positions in the molecule.
- 15N NMR Spectroscopy:
 - Acquire a 15N NMR spectrum to confirm the incorporation of the nitrogen isotope into the pyridine ring.

Mandatory Visualizations



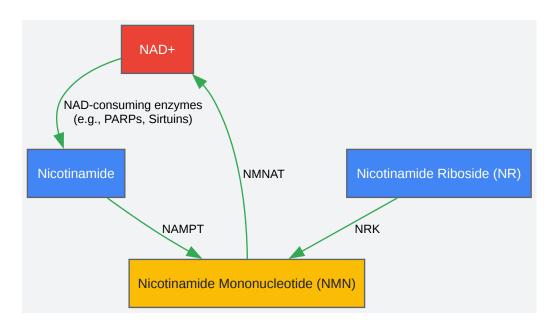
Signaling and Metabolic Pathways

Niacin is a key precursor in the biosynthesis of NAD+, primarily through the Preiss-Handler and salvage pathways.



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Caption: The Preiss-Handler pathway for NAD+ biosynthesis from niacin.

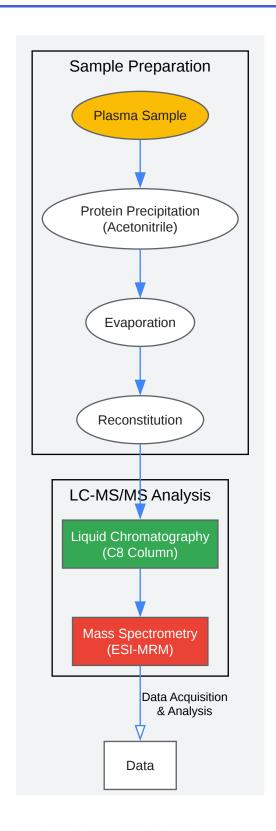


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Caption: The NAD+ salvage pathway recycling nicotinamide and utilizing nicotinamide riboside.

Experimental Workflow





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Caption: Workflow for the analysis of niacin in plasma by LC-MS/MS.



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